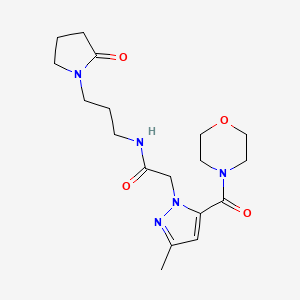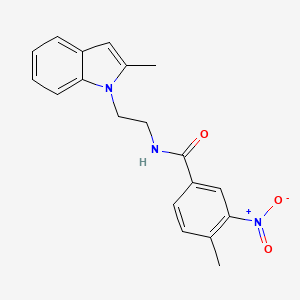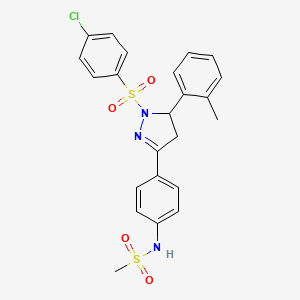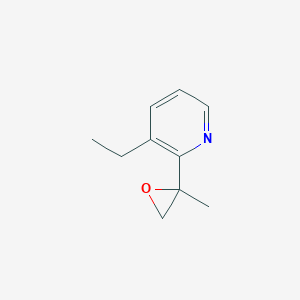
2-(3-Iodophenyl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Iodophenyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C8H11ClIN and a molecular weight of 283.54 . It is intended for research use only and is not suitable for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 1 iodine atom, and 1 nitrogen atom .Scientific Research Applications
Multifunctional Biocide Applications
2-(Decylthio)ethanamine hydrochloride demonstrates broad-spectrum activity against bacteria, fungi, and algae, alongside biofilm and corrosion inhibition properties in recirculating cooling water systems. This highlights its utility as a multifunctional biocide for industrial and environmental applications (Walter & Cooke, 1997).
Metabolic Studies
Research on the metabolism of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats indicates the presence of multiple metabolic pathways, including deamination and acetylation. This study provides insights into the metabolic transformations of similar compounds, which can inform toxicological evaluations and the development of new therapeutic agents (Kanamori et al., 2002).
Cytochrome P450 Enzymes Metabolism
The metabolism of NBOMe compounds, similar in structure to 2-(3-Iodophenyl)ethanamine hydrochloride, involves primary cytochrome P450 enzymes. Understanding these pathways is critical for assessing drug interactions, toxicity, and the potential development of antidotes for poisoning cases (Nielsen et al., 2017).
Clinical Toxicology and Detection
High-performance liquid chromatography tandem mass spectrometry (HPLC/MS/MS) methods developed for detecting related compounds, like 2CC-NBOMe and 25I-NBOMe, in human serum offer insights into clinical toxicology, facilitating the diagnosis and treatment of intoxication cases (Poklis et al., 2013).
Neuropharmacology
Studies on NBOMe hallucinogens, which share structural similarities with 2-(3-Iodophenyl)ethanamine hydrochloride, reveal their potent serotonin 5-HT2A receptor agonist properties. This research is valuable for understanding the mechanisms of action of new psychoactive substances and developing treatments for their adverse effects (Elmore et al., 2018).
Environmental and Health Safety
Research on the formation of iodo-trihalomethanes (I-THMs) during oxidative treatment of iodide-containing waters emphasizes the importance of understanding the environmental and health impacts of chlorinated hydrocarbons and their byproducts. This knowledge is crucial for developing safer water treatment practices and reducing exposure to harmful compounds (Bichsel & Gunten, 2000).
Safety and Hazards
properties
IUPAC Name |
2-(3-iodophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN.ClH/c9-8-3-1-2-7(6-8)4-5-10;/h1-3,6H,4-5,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTRMMLLAAODRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chlorobenzyl {5-[(2,5-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2746045.png)

![3-methyl-2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2746049.png)
![6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylsulfonyl)benzamide](/img/structure/B2746054.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2746056.png)



